![molecular formula C6H6N2S2 B13103845 2,3-Dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione CAS No. 32084-58-5](/img/structure/B13103845.png)
2,3-Dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the thiazolo[3,2-a]pyrimidine family, known for its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The unique structure of 2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione makes it a valuable scaffold for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione typically involves the cyclization of S-alkylated derivatives of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides . The reaction conditions often include:
Synthesis of S-alkylated derivatives: This step involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for 2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiazolo[3,2-a]pyrimidines .
Aplicaciones Científicas De Investigación
2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its anticancer properties are being explored for the development of novel chemotherapeutic agents.
Mecanismo De Acción
The mechanism of action of 2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione involves its interaction with various molecular targets and pathways:
Antibacterial Activity: The compound inhibits bacterial cell wall synthesis and disrupts membrane integrity.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
Antiviral Activity: The compound interferes with viral replication by inhibiting viral enzymes and proteins.
Comparación Con Compuestos Similares
2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione can be compared with other similar compounds in the thiazolo[3,2-a]pyrimidine family:
Thiazolo[3,2-a]pyrimidin-5-ones: These compounds have a similar structure but differ in their oxidation state and functional groups.
Thiazolo[3,2-a]pyrimidine-2,6-dicarbonitriles: These derivatives exhibit different biological activities and chemical reactivity due to the presence of nitrile groups.
Thiazolo[3,2-a]pyrimidine-5-sulfonic acids: These compounds have enhanced water solubility and different pharmacokinetic properties.
The uniqueness of 2H-Thiazolo[3,2-a]pyrimidine-5(3H)-thione lies in its versatile chemical reactivity and broad spectrum of biological activities, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
32084-58-5 |
|---|---|
Fórmula molecular |
C6H6N2S2 |
Peso molecular |
170.3 g/mol |
Nombre IUPAC |
2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5-thione |
InChI |
InChI=1S/C6H6N2S2/c9-5-1-2-7-6-8(5)3-4-10-6/h1-2H,3-4H2 |
Clave InChI |
NDHFZFXVOTXVKL-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=NC=CC(=S)N21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


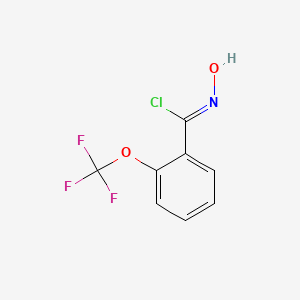
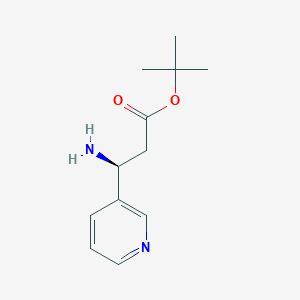
![5,6-Dibromobenzo[d]thiazol-2(3H)-one](/img/structure/B13103770.png)
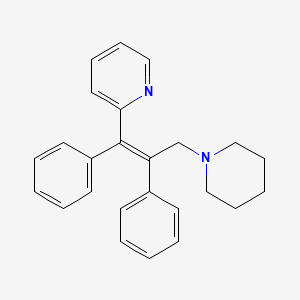

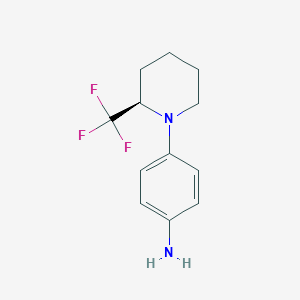
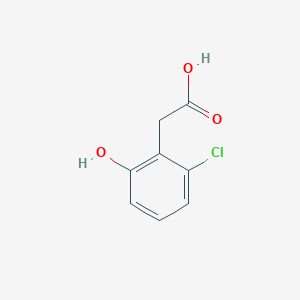
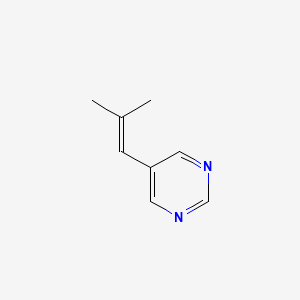
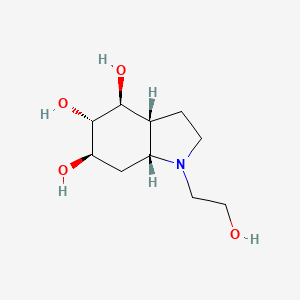
![7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B13103808.png)
![[(2R,3R,4R,5R)-2-(chloromethyl)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B13103809.png)
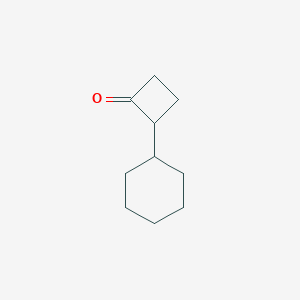
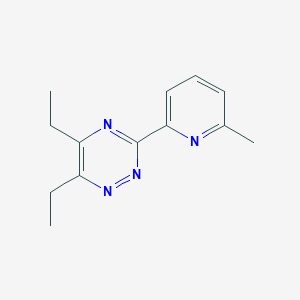
![2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13103842.png)
